molecular formula C15H21BrN2O B4970018 3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide

3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide

Cat. No. B4970018
M. Wt: 325.24 g/mol
InChI Key: MUODNSPPMUZZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. The compound has also been shown to modulate the activity of the GABA-A receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been shown to modulate the activity of the GABA-A receptor, which may contribute to its anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is its well-characterized pharmacological profile. The compound has been extensively studied in various animal models, which makes it a useful tool for studying the mechanisms of action of antipsychotic and antidepressant drugs. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide. One potential area of research is the development of novel therapeutic agents based on the structure of this compound. Another area of research is the investigation of the compound's potential use in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.

Synthesis Methods

The synthesis of 3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide involves the reaction of 3-bromobenzoyl chloride with 1-isopropyl-4-piperidone in the presence of an organic base such as triethylamine. The resulting product is purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antipsychotic, analgesic, anti-inflammatory, and anticonvulsant properties in various animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

3-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-11(2)18-8-6-14(7-9-18)17-15(19)12-4-3-5-13(16)10-12/h3-5,10-11,14H,6-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUODNSPPMUZZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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